(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures are in place to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 6-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C26H26N4O5S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H26N4O5S/c1-5-6-17-7-9-20(22(14-17)32-3)34-11-12-35-21-10-8-18(15-23(21)33-4)13-19-24(27)30-26(28-25(19)31)36-16(2)29-30/h5,7-10,13-15,27H,1,6,11-12H2,2-4H3/b19-13-,27-24? |
InChI Key |
PANXBQFUEGJWFE-XJEZJLPISA-N |
Isomeric SMILES |
CC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=C(C=C(C=C4)CC=C)OC)OC)/C(=O)N=C2S1 |
SMILES |
CC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=C(C=C(C=C4)CC=C)OC)OC)C(=O)N=C2S1 |
Canonical SMILES |
CC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=C(C=C(C=C4)CC=C)OC)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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